molecular formula C11H14O4 B2554737 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid CAS No. 2247102-20-9

3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid

Cat. No. B2554737
CAS RN: 2247102-20-9
M. Wt: 210.229
InChI Key: GRPIOSUHXGSWLU-UHFFFAOYSA-N
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Description

“3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 2247102-20-9 . It has a unique structure that opens doors to a wide range of research applications, from drug development to material synthesis.


Molecular Structure Analysis

The molecular weight of this compound is 210.23 . The IUPAC Name is 3-(1,4-dioxaspiro[4.5]decan-8-yl)propiolic acid . The Inchi Code is 1S/C11H14O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,3-8H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Synthesis and Potential Biolubricant Applications

Kurniawan et al. (2017) synthesized two novel 1,4-dioxaspiro compounds from oleic acid, which showed promise as potential biolubricants. The study utilized a sonochemical method in the presence of montmorillonite KSF catalyst, indicating these compounds' potential in developing eco-friendly lubricants due to their physicochemical properties such as density, total acid number, total base number, and iodine value (Kurniawan et al., 2017).

Intermediate for Organic Synthesis

1,4-Dioxaspiro[4.5]decan-8-one, as discussed by Zhang Feng-bao (2006), serves as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals. Its applications extend to pharmaceutical intermediates, liquid crystals, and insecticides, showcasing the versatility of 1,4-dioxaspiro compounds in organic synthesis (Zhang Feng-bao, 2006).

Advanced Organic Synthesis Techniques

The work by Ramakrishna and Sridhar (2015) on the stereoselective synthesis of 1,6-dioxaspirolactones from spiro-cyclopropanecarboxylated sugars, leading to the total synthesis of dihydro-pyrenolide D, exemplifies the advanced techniques in organic synthesis utilizing 1,4-dioxaspiro compounds. This methodology underlines the importance of these compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry (Ramakrishna & Sridhar, 2015).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPIOSUHXGSWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C#CC(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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